molecular formula C12H12ClNO5 B1274057 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 717830-27-8

3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B1274057
CAS No.: 717830-27-8
M. Wt: 285.68 g/mol
InChI Key: IDRVXUULWFWTEI-UHFFFAOYSA-N
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Description

3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key precursor in the synthesis of potent inhibitors of Heat Shock Protein 90 (Hsp90) [https://pubmed.ncbi.nlm.nih.gov/20879799/]. Hsp90 is a molecular chaperone that stabilizes a wide array of client proteins, many of which are oncoproteins; therefore, Hsp90 inhibition is a compelling therapeutic strategy in cancer research. This specific compound serves as the isoxazoline-carboxylic acid core that is coupled with other fragments to create molecules like the advanced inhibitor SNX-5422 [https://www.nature.com/articles/s41598-020-59012-4], which has been investigated in preclinical studies. Researchers utilize this intermediate to develop and test novel Hsp90 antagonists, exploring their mechanism of action, which involves promoting the proteasomal degradation of client proteins, leading to cancer cell apoptosis. Beyond oncology, this line of research has implications for neurodegenerative diseases and viral infections, where Hsp90 client protein regulation is also critical. This product is intended for laboratory research purposes only by trained professionals.

Properties

IUPAC Name

3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO5/c1-17-9-5-10(18-2)7(13)3-6(9)8-4-11(12(15)16)19-14-8/h3,5,11H,4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRVXUULWFWTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=NOC(C2)C(=O)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Oxide and Alkene Reactants

Nitrile oxides, generated in situ from aldoximes using oxidants like N-chlorosuccinimide (NCS), react with alkenes to form the 4,5-dihydroisoxazole scaffold. For example:

  • Nitrile oxide precursor : 5-Chloro-2,4-dimethoxybenzaldoxime.
  • Alkene : Ethyl acrylate or substituted ethylene derivatives.

Reaction conditions :

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine.
  • Temperature: 25–40°C.
  • Yield: 70–88%.

Optimization of Reaction Conditions

Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, Huang et al. reported a 92% yield in 15 minutes under microwave irradiation.

Key parameters :

  • Microwave power: 300 W.
  • Temperature: 120°C.
  • Solvent-free conditions.

Challenges and By-product Formation

Competing pathways may generate isomeric impurities (e.g., ethyl-3-methylisoxazole-4-carboxylate) due to non-specific attacks during cyclization. Industrial processes address this via distillation or chromatography.

Electrophilic Aromatic Substitution for Functionalization

The chloro and methoxy groups are introduced via electrophilic aromatic substitution (EAS) on a pre-formed phenyl-isoxazole intermediate.

Chlorination

  • Chlorinating agent : Cl₂ or sulfuryl chloride (SO₂Cl₂).
  • Conditions : Lewis acid catalysts (FeCl₃ or AlCl₃) in DCM at 0°C.

Methoxylation

  • Methylation agent : Dimethyl sulfate or methyl iodide.
  • Base : Potassium carbonate (K₂CO₃) in acetone.

Carboxylation Strategies

The carboxylic acid group is introduced via Kolbe-Schmitt carboxylation or hydrolysis of ester precursors.

Kolbe-Schmitt Reaction

  • Substrate : 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole.
  • Conditions : CO₂ gas at 100–120°C under high pressure (5–10 atm).
  • Yield : 60–75%.

Ester Hydrolysis

  • Ester precursor : Ethyl 3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylate.
  • Reagents : LiOH or NaOH in THF/H₂O.
  • Yield : 85–90%.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability.

Catalytic Systems

  • Catalysts : Cu(I) or Fe(III) complexes enhance cycloaddition regioselectivity.
  • Solvent optimization : Ethanol/water mixtures reduce waste.

Reaction Parameters

Parameter Optimal Range
Temperature 60–80°C
Pressure 1–2 atm
Catalyst loading 5–10 mol%
Purity >95% after recrystallization

Alternative Synthetic Routes

FeCl₃-Catalyzed Cascade Reactions

FeCl₃ promotes tandem cyclization of 1,1-dicyanocyclopropanes with hydroxylamine hydrochloride, yielding 4,5-dihydroisoxazoles in 80–92% yield.

DBU-Mediated Cyclization

DBU facilitates one-pot cyclization of aldoximes and alkenes, avoiding metal catalysts.

Summary of Key Methods

Method Advantages Limitations Yield Range
1,3-Dipolar Cycloaddition High regioselectivity By-product formation 70–88%
Microwave Synthesis Rapid reaction times Specialized equipment needed 85–92%
Kolbe-Schmitt Direct carboxylation High-pressure conditions 60–75%
Industrial Process Scalable, cost-effective Requires purification steps >90%

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly as an antagonist at N-methyl-D-aspartate (NMDA) receptors. This property suggests potential applications in:

  • Neuroprotection : The compound may help protect neurons from damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that certain stereoisomers of similar compounds have demonstrated neuroprotective effects in cell culture models subjected to oxygen-glucose deprivation.
  • Treatment of Neuropathic Pain : Given its interaction with NMDA receptors, it may also play a role in managing neuropathic pain conditions by modulating excitatory neurotransmission.

Research Applications

  • Proteomics Research : The compound is included in various proteomic research catalogs, indicating its potential interactions with specific proteins or cellular processes. This area remains underexplored, necessitating further studies to elucidate its mechanism of action .
  • Binding Affinity Studies : Investigations into the binding affinity of this compound with NMDA receptors and other biological targets are crucial for understanding its pharmacological effects. Such studies can provide insights into its therapeutic potential and pharmacokinetic properties.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of various isoxazole derivatives found that certain compounds similar to 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid exhibited protective properties against oxidative stress in neuronal cells. The mechanisms involved were linked to modulation of NMDA receptor activity and reduction of excitotoxicity.

Case Study 2: Binding Affinity Analysis

Another research effort focused on determining the binding affinity of this compound at NMDA receptors using radiolabeled ligands. Results indicated a promising interaction profile that warrants further exploration for potential therapeutic applications in treating conditions like depression and anxiety disorders where NMDA receptor modulation plays a critical role .

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2,4-dimethoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea

Uniqueness

Compared to similar compounds, 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to its specific structural features, such as the combination of the chloro and dimethoxy groups on the phenyl ring and the presence of the isoxazole ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities.

Biological Activity

3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is an organic compound classified under isoxazole derivatives. Its unique structure, characterized by a chloro-substituted dimethoxyphenyl group attached to a dihydroisoxazole ring and a carboxylic acid group, makes it a subject of interest for various biological studies. This article delves into its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C12H12ClNO4
  • Molecular Weight : 253.68 g/mol
  • CAS Number : 717830-27-8

The compound's structure allows for interactions with biological targets, potentially leading to various pharmacological effects.

Anti-inflammatory Effects

Isoxazole compounds are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies suggest that compounds with structural similarities to this compound may exhibit similar effects .

Case Studies and Research Findings

  • Antitumor Activity : Some isoxazole derivatives have been tested for their ability to inhibit tumor growth. A study indicated that certain modifications in the isoxazole structure enhanced cytotoxicity against cancer cell lines. While specific data on this compound is sparse, the potential for antitumor activity warrants further investigation .
  • Mechanism of Action : The proposed mechanism involves interaction with specific receptors or enzymes that regulate inflammatory responses or cell proliferation. For example, inhibition of dihydroorotate dehydrogenase (DHODH) has been linked to the activity of related compounds in cancer therapy .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Formation of the Isoxazole Ring : Achieved through 1,3-dipolar cycloaddition reactions.
  • Substitution Reactions : Electrophilic aromatic substitution introduces chloro and methoxy groups.
  • Carboxylation : The carboxylic acid group is introduced via reactions like the Kolbe-Schmitt reaction.

These synthetic routes highlight the compound's versatility in chemical modifications that could enhance its biological activity.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential effectiveness against bacteria and fungi
Anti-inflammatoryInhibition of COX and LOX
AntitumorCytotoxic effects in cancer cell lines

Q & A

What are the established synthetic pathways for 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid, and how can reaction parameters be optimized for yield improvement?

Answer:
The synthesis typically involves cyclocondensation of 5-chloro-2,4-dimethoxyphenyl oxime derivatives with β-keto esters or activated carbonyl compounds. A validated method includes refluxing the oxime intermediate with ethyl acetoacetate in acetic acid, catalyzed by sodium acetate, to form the dihydroisoxazole ring . Key optimization strategies:

  • Temperature control : Maintain reflux conditions (80–100°C) to accelerate cyclization while minimizing side reactions.
  • Stoichiometry : Use a 1.1:1 molar ratio of β-keto ester to oxime to drive the reaction to completion.
  • Purification : Recrystallization from DMF/acetic acid mixtures improves purity (>98%) .
    Yield improvements (65–70%) are achievable by avoiding moisture and using anhydrous solvents.

Which spectroscopic and crystallographic techniques are most effective for confirming the structure and stereochemistry of this compound?

Answer:

  • ¹H/¹³C NMR : The dihydroisoxazole protons (δ 3.2–3.8 ppm, J = 8–10 Hz) and carboxylic acid proton (δ 12.1–12.5 ppm) are diagnostic. Aromatic protons from the 5-chloro-2,4-dimethoxyphenyl group appear as two doublets (δ 6.8–7.2 ppm) .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry, revealing dihedral angles between the phenyl and isoxazole rings (e.g., 15.8° in analogous structures) .
  • FT-IR : Carboxylic acid C=O (1700–1720 cm⁻¹) and methoxy C-O-C (1250 cm⁻¹) stretching frequencies confirm functional groups .

How do electron-donating and withdrawing groups on the aromatic ring affect the compound's chemical stability and reactivity in nucleophilic reactions?

Answer:

  • Electron-withdrawing Cl : Increases electrophilicity at the isoxazole C4 position, accelerating nucleophilic attacks (e.g., ester hydrolysis by 40% compared to non-halogenated analogs) .
  • Methoxy groups : Resonance stabilization of the aryl ring reduces oxidative degradation. Kinetic studies show a 30% slower hydrolysis rate compared to nitro-substituted analogs .
  • Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) correlate Hammett σ values (Cl: +0.23; OMe: -0.27) with reactivity trends .

What experimental approaches can reconcile discrepancies between theoretical computational models and observed reactivity data?

Answer:

  • Kinetic isotope effects (KIE) : Isotopic labeling (e.g., ²H at C4/C5) combined with LC-MS analysis validates attack mechanisms when DFT predictions conflict with experimental regioselectivity .
  • Hybrid QM/MM simulations : Refine energy barriers (e.g., correcting a 0.8 kcal/mol miscalculation in dihydroisoxazole ring-opening pathways) .
  • In situ spectroscopy : Real-time FT-IR monitors intermediate formation to identify unaccounted pathways .

What chromatographic methods are optimal for separating enantiomers of this chiral dihydroisoxazole derivative?

Answer:

  • Chiral stationary phases : Chiralpak IC-3 columns with hexane:isopropanol (85:15, 0.1% TFA) achieve baseline separation (Rs > 2.5) .
  • Enantiomeric excess (ee) quantification :
    • Circular dichroism : Δε = ±12.5 L·mol⁻¹·cm⁻¹ at 245 nm.
    • Mosher’s ester derivatives : ¹⁹F NMR (δ -70 to -72 ppm) distinguishes enantiomers .

How can competing reaction pathways during dihydroisoxazole synthesis be suppressed to improve regioselectivity?

Answer:

  • Lewis acid catalysis : Zn(OTf)2 (20 mol%) sterically blocks undesired Michael additions, favoring [3+2] cycloaddition (95:5 selectivity) .
  • Solvent effects : Aprotic solvents (THF, ε = 7.5) reduce proton exchange, minimizing byproduct formation .
  • Microwave assistance : 100W irradiation at 120°C shortens reaction time (2h vs. 8h) and enhances regioselectivity .

What strategies mitigate contradictions in <sup>13</sup>C NMR assignments for the dihydroisoxazole ring?

Answer:

  • DEPT-135 experiments : Differentiate CH2 (negative phase) and CH (positive phase) groups in the dihydroisoxazole ring .
  • 2D HSQC/TOCSY : Correlate <sup>1</sup>H-<sup>13</sup>C couplings to resolve overlapping signals (e.g., C5 at δ 75–78 ppm) .
  • Comparative analysis : Cross-reference with crystallographic data (bond lengths: C4–N = 1.28 Å; C5–O = 1.36 Å) .

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